4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
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Overview
Description
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is an organic compound with the molecular formula C6H7Br2N3. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse chemical properties and applications. This compound is characterized by the presence of two bromine atoms and a cyclobutyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole typically involves the bromination of 2-cyclobutyl-1,2,3-triazole. The reaction is carried out using bromine as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2H-1,2,3-triazole
- 4,5-Dibromo-1H-1,2,3-triazole
- 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Uniqueness
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
1808094-00-9 |
---|---|
Molecular Formula |
C6H7Br2N3 |
Molecular Weight |
280.9 |
Purity |
95 |
Origin of Product |
United States |
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